6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(Phenoxymethyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with phenoxymethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the phenoxymethylamine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or quinone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it into a dihydrotriazine derivative.
Substitution: The triazine ring can undergo various substitution reactions, where the amino groups can be replaced by other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenoxy radicals or quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various alkylated or arylated triazine derivatives.
Scientific Research Applications
6-(Phenoxymethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly as an anticancer or antiviral agent.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in antimicrobial applications, it can interfere with the synthesis of bacterial cell walls, leading to cell lysis and death.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
6-(Methoxymethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methoxymethyl group instead of a phenoxymethyl group.
6-(Ethoxymethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with an ethoxymethyl group.
Uniqueness: 6-(Phenoxymethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its effectiveness in biological systems make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-13-8(14-10(12)15-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPJTOQFVATLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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